N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide
Description
N-(2,4-Dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide is a synthetic small molecule characterized by a central oxane (tetrahydropyran) ring substituted at the 4-position with a thiophen-2-yl group and a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 2,4-dimethylphenyl group. The compound’s synthesis likely follows routes analogous to those described for related structures, involving Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-5-6-15(14(2)12-13)19-17(20)18(7-9-21-10-8-18)16-4-3-11-22-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIFKSJASZLIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the oxane ring: This step involves the formation of the oxane ring through cyclization reactions, often using reagents like epoxides or diols.
Attachment of the carboxamide group: The carboxamide group is introduced by reacting the intermediate compound with an amine or amide under suitable conditions.
Substitution with the 2,4-dimethylphenyl group: This final step involves the substitution reaction where the 2,4-dimethylphenyl group is attached to the intermediate compound, often using reagents like halides or organometallic compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thiophene or oxane rings are substituted with other functional groups.
Hydrolysis: Hydrolysis of the carboxamide group can be achieved under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include halides, organometallic compounds, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
N-(4-Methoxyphenyl)-4-Thiophen-2-yloxane-4-carboxamide (CAS: 877649-91-7)
- Structural Differences : The 4-methoxyphenyl substituent replaces the 2,4-dimethylphenyl group.
- Electronic Effects : The methoxy group is a strong electron-donating group (EDG) via resonance, increasing electron density on the aryl ring. In contrast, the methyl groups in the target compound are weakly EDG via hyperconjugation, offering less resonance stabilization but greater lipophilicity.
- Synthetic Yield : While exact data for the target compound is unavailable, analogs like this methoxy derivative are typically synthesized in moderate yields (e.g., 60–75%) via similar amide coupling protocols .
- Biological Relevance : Methoxy-substituted aryl groups are common in drug design for enhancing metabolic stability, whereas dimethyl groups may improve membrane permeability due to increased hydrophobicity.
N-(5-Chloro-2-Methoxyphenyl)-4-Thiophen-2-yloxane-4-carboxamide (CAS: 877633-65-3)
- Structural Differences : Incorporates a 5-chloro-2-methoxyphenyl group.
- The combined chloro-methoxy substitution creates a sterically hindered and electronically diverse aryl ring compared to the dimethylphenyl analog.
- Spectroscopic Data : Chloro-substituted analogs exhibit distinct $^1$H-NMR shifts (e.g., aromatic protons downfield-shifted to δ 7.5–8.0 ppm) and IR carbonyl stretches near 1680 cm$^{-1}$, consistent with carboxamide C=O groups .
Triazole-Thione Derivatives (Compounds [7–9] in )
- Core Structure : Replace the oxane ring with a 1,2,4-triazole scaffold.
- Functional Groups : Retain thione (-C=S) and sulfonyl (-SO$_2$-) groups, which enhance hydrogen-bonding capacity compared to the oxane-carboxamide’s ether and amide functionalities.
- Tautomerism : Unlike the stable oxane-carboxamide, triazole-thiones exist in equilibrium with thiol tautomers, affecting reactivity and solubility .
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Electron-Donating Groups (EDG) : Methoxy and methyl groups enhance aryl ring stability but differ in lipophilicity and steric demand.
- Electron-Withdrawing Groups (EWG) : Chloro substituents (as in the 5-chloro-2-methoxyphenyl analog) may improve binding to electrophilic enzyme pockets.
Synthetic Challenges :
- Oxane-carboxamides require precise control of cyclization conditions to avoid side products (e.g., over-alkylation). Triazole-thiones, meanwhile, demand tautomer equilibrium management .
Spectroscopic Signatures :
- The absence of C=O stretches in triazole-thiones (IR) and distinct $^1$H-NMR aromatic shifts provide clear differentiation from oxane-carboxamides .
Biological Potential: Dimethylphenyl variants may excel in penetrating lipid membranes, whereas polar triazole-thiones could target hydrophilic binding sites.
Biological Activity
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Functional Groups : It contains a thiophene ring, an oxane ring, and a carboxamide group attached to a 2,4-dimethylphenyl moiety.
- Molecular Formula : C14H17N1O2S1
- CAS Number : 877633-69-7
This unique structure contributes to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound has been tested in various cancer cell lines, demonstrating the following:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by modulating pathways involving p53 and MDM2 proteins. MDM2 overexpression is often linked to poor treatment outcomes in cancer patients .
- In Vitro Studies : In studies using the WST assay, the compound showed potent cytotoxicity against several cancer cell lines with IC50 values ranging from 0.3 to 1.2 µM, indicating strong antiproliferative effects .
Antimicrobial and Antifungal Activities
In addition to anticancer properties, this compound has shown promise in antimicrobial and antifungal applications:
- Antimicrobial Activity : Preliminary studies suggest it may inhibit bacterial growth, although specific mechanisms remain to be fully elucidated.
- Fungal Inhibition : The compound's structure suggests potential efficacy against various fungal strains, warranting further investigation into its therapeutic uses in infectious diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | IC50 values of 0.3–1.2 µM in multiple cell lines | |
| Antimicrobial | Inhibition of bacterial growth observed | |
| Antifungal | Potential efficacy against fungal strains |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, particularly through interactions with p53 and MDM2.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific checkpoints, preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Future Directions
Further research is essential to fully understand the biological mechanisms and therapeutic potential of this compound:
- In Vivo Studies : Animal models will help assess the efficacy and safety profiles.
- Clinical Trials : If successful in preclinical studies, this compound could advance to clinical trials for cancer treatment.
- Structure-Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure may enhance potency and selectivity against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
